Ethyl 7-chloroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloroisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H10ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-chloroisoquinoline-3-carboxylate can be synthesized through a multi-step process. One common method involves the Friedlander condensation reaction. Initially, o-aminobenzophenones react with diethylmalonate in the presence of a base to form ethyl-2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the functional groups present on the isoquinoline ring.
Scientific Research Applications
Ethyl 7-chloroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-chloroisoquinoline-3-carboxylate
- Ethyl 8-chloroisoquinoline-3-carboxylate
Comparison: Ethyl 7-chloroisoquinoline-3-carboxylate is unique due to the position of the chlorine atom on the isoquinoline ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 7-chloro derivative may exhibit different binding affinities to biological targets compared to the 6-chloro or 8-chloro derivatives .
Properties
IUPAC Name |
ethyl 7-chloroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLOJFRPNXNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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